1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-(2-methoxyethylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-22-11-10-19-12-14(21)13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19,21H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCZRHTWUGFQOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389869 |

Source

|

| Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-68-5 |

Source

|

| Record name | α-[[(2-Methoxyethyl)amino]methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol"

An In-depth Technical Guide to the Synthesis of 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol

A Foreword on the Target Compound and its Relation to Carvedilol

This guide details a robust synthetic pathway for 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol . It is important for the reader to note that this specific molecule is a structural isomer of the well-known β-blocker, Carvedilol, which is 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol [1]. While both molecules share a carbazole nucleus and a propan-2-ol linker, the point of attachment on the carbazole ring and the nature of the amine side-chain are distinct. The synthesis outlined herein is therefore not for Carvedilol, but for the N-alkylated carbazole derivative as specified. The principles and methodologies are, however, drawn from the extensive and well-established chemistry used in the synthesis of Carvedilol and related compounds[2][3][4].

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C-N bond formed during the amine addition to an epoxide. This reveals a key intermediate, 9-(oxiran-2-ylmethyl)-9H-carbazole, and the commercially available 2-methoxyethylamine. The epoxide intermediate can be readily formed from the N-alkylation of carbazole with epichlorohydrin.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanistic Considerations

The forward synthesis is a two-step process:

-

N-Alkylation of Carbazole: Carbazole is reacted with epichlorohydrin in the presence of a base to form the key epoxide intermediate, 9-(oxiran-2-ylmethyl)-9H-carbazole.

-

Epoxide Ring Opening: The synthesized epoxide undergoes a nucleophilic ring-opening reaction with 2-methoxyethylamine to yield the final product.

Step 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole

This reaction is a standard N-alkylation where the deprotonated carbazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. The choice of base and solvent is crucial for achieving a good yield and minimizing side reactions. A common side product in similar reactions involving hydroxy-carbazoles is the formation of bis-compounds. While less likely in this N-alkylation, appropriate stoichiometry and reaction conditions are still important.

Caption: Synthesis of the key epoxide intermediate.

Step 2: Synthesis of 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol

The reaction proceeds via a nucleophilic attack of the primary amine of 2-methoxyethylamine on one of the carbon atoms of the oxirane ring. In the absence of a catalyst, this reaction typically follows an SN2 mechanism, with the amine attacking the less sterically hindered terminal carbon of the epoxide. This regioselectivity is a well-established principle in the ring-opening of epoxides with amines.

Caption: Final step of the synthesis via epoxide ring opening.

Detailed Experimental Protocol

Step 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole

-

Reagents and Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add carbazole (10.0 g, 59.8 mmol) and acetone (100 mL).

-

Stir the mixture at room temperature until the carbazole is fully dissolved.

-

Add powdered potassium hydroxide (4.0 g, 71.3 mmol) to the solution.

-

-

Reaction:

-

Heat the mixture to reflux (approximately 56°C) and stir for 1 hour.

-

Add epichlorohydrin (7.0 mL, 89.7 mmol) dropwise over 30 minutes.

-

Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

-

-

Work-up and Purification:

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from ethanol to yield pure 9-(oxiran-2-ylmethyl)-9H-carbazole as a white crystalline solid.

-

Step 2: Synthesis of 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol

-

Reagents and Setup:

-

In a 100 mL round-bottom flask, dissolve 9-(oxiran-2-ylmethyl)-9H-carbazole (5.0 g, 22.4 mmol) in isopropanol (50 mL).

-

Add 2-methoxyethylamine (2.5 mL, 29.1 mmol) to the solution.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC using a dichloromethane:methanol (9:1) mobile phase.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure to obtain a viscous oil.

-

Dissolve the oil in ethyl acetate and wash with water to remove any unreacted amine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

-

Characterization Data

The following table summarizes the expected analytical data for the final product.

| Analysis | Expected Results |

| 1H NMR | Peaks corresponding to the carbazole protons, the methoxy group protons, the methylene protons of the ethyl and propyl chains, and the hydroxyl proton. |

| 13C NMR | Resonances for the aromatic carbons of the carbazole ring, the aliphatic carbons of the side chains, and the carbon bearing the hydroxyl group. |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]+. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), O-H stretching (alcohol), C-N stretching, and aromatic C-H stretching. |

| Melting Point | A sharp melting point for the pure crystalline solid. |

Potential Side Reactions and Optimization

-

Di-alkylation: In the first step, there is a minor possibility of the epoxide reacting with another molecule of carbazole. This can be minimized by the dropwise addition of epichlorohydrin and maintaining the stoichiometry.

-

Formation of Diol: Premature opening of the epoxide ring by any residual water can lead to the formation of a diol. Using anhydrous solvents is recommended.

-

Reaction with the Secondary Amine: In the second step, the product, which is a secondary amine, can potentially react with another molecule of the epoxide. Using a slight excess of the primary amine can help to drive the reaction to completion and minimize this side reaction.

For optimization, screening different bases (e.g., NaH, K2CO3) and solvents (e.g., DMF, THF) for the first step could improve the yield. For the second step, varying the reaction temperature and time can be explored to find the optimal conditions.

References

- Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. TSI Journals.

- Process for the preparation of 1-(9'-H-carbazol-4'-yloxy)-3-(2''-(2'''-methoxy-phenoxy)-ethyl)-amino)-propan-2-ol (carvedilol).

- Synthesis of impurity A in Carvedilol: a β-adrenergic receptor.

- A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.

- Process for preparing 1-[9'H-carbazol-4'-yloxy]-3-[ 2'' - Googleapis.com.

- Method for preparing optically active carbazole derivatives.

- BIO ACTIVE CARVEDILOL DERIV

Sources

- 1. jetir.org [jetir.org]

- 2. tsijournals.com [tsijournals.com]

- 3. DE69823394T2 - Process for the preparation of 1- (9'-H-carbazol-4'-yloxy) -3- (2 '' - (2 '' '- methoxy-phenoxy) -ethyl) -amino) -propan-2-ol (carvedilol) - Google Patents [patents.google.com]

- 4. WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol: A Carvedilol-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, a significant compound structurally related to the beta-blocker Carvedilol. While not an active pharmaceutical ingredient (API) itself, its importance lies in its status as a process-related impurity that can arise during the synthesis of Carvedilol.[1][2] The control and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product. This document outlines the compound's chemical properties, provides a detailed synthesis protocol for its preparation as a reference standard, and discusses its analytical characterization.

Introduction and Significance

This compound is a known process-related impurity in the synthesis of Carvedilol.[1] Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the management of hypertension and heart failure.[3][4][5][6] The presence of impurities, even in trace amounts, can impact the safety and efficacy of pharmaceutical products.[2] Therefore, regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate strict control over these unwanted chemicals.[7]

The structural distinction between this impurity and Carvedilol is crucial. Carvedilol features a carbazol-4-yloxy linkage, whereas this compound has a direct carbazole-9-yl (N-position) linkage. This difference arises from side reactions during the alkylation of 4-hydroxy carbazole in the Carvedilol synthesis pathway. Understanding the formation and properties of this and other impurities is essential for optimizing synthetic routes to minimize their formation and for developing accurate analytical methods for their detection and quantification.[8]

Physicochemical Properties

The physicochemical properties of this compound are essential for its isolation, characterization, and for developing analytical methods.

| Property | Value | Source |

| IUPAC Name | 1-(9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol | N/A |

| CAS Number | 436088-68-5 | [9] |

| Molecular Formula | C₂₁H₂₆N₂O₂ | Calculated |

| Molecular Weight | 354.45 g/mol | Calculated |

| Appearance | (Likely) Off-white to pale yellow solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. | Inferred |

Synthesis and Mechanism

The synthesis of this compound as a reference standard is paramount for its use in the validation of analytical methods. The synthesis typically involves the N-alkylation of carbazole followed by the opening of an epoxide ring.

Conceptual Synthesis Workflow

The following diagram illustrates a logical pathway for the synthesis of the target compound.

Caption: A potential synthetic route to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 9-(Oxiran-2-ylmethyl)-9H-carbazole

-

Reaction Setup: To a stirred solution of carbazole (1 equivalent) in a suitable solvent such as Dimethyl Sulfoxide (DMSO), add a strong base like sodium hydroxide (1.2 equivalents) portion-wise at room temperature. The use of a strong base is necessary to deprotonate the nitrogen of the carbazole ring, forming the carbazolide anion.

-

Alkylation: Cool the reaction mixture to 10-15°C and add epichlorohydrin (1.5 equivalents) dropwise, maintaining the temperature. The carbazolide anion acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin in an SN2 reaction to form the N-alkylated epoxide intermediate.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude 9-(oxiran-2-ylmethyl)-9H-carbazole, which can be purified by column chromatography.

Step 2: Synthesis of 1-(Carbazol-9-yl)-3-(2-methoxy-ethylamino)-propan-2-ol

-

Epoxide Opening: Dissolve the purified 9-(oxiran-2-ylmethyl)-9H-carbazole (1 equivalent) in a protic solvent such as methanol or ethanol. Add 2-methoxyethylamine (2-3 equivalents). Using an excess of the amine helps to minimize the formation of dimeric impurities.[1]

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC). The amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired amino alcohol.

-

Purification: Upon completion, cool the reaction mixture and concentrate it under vacuum. The resulting residue is then purified using column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

The definitive identification and characterization of the synthesized compound are achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and types of protons and their connectivity. Expected signals would include aromatic protons from the carbazole ring system, a multiplet for the CH-OH proton, and signals corresponding to the methylene and methoxy groups of the side chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch from the alcohol, the N-H stretch from the secondary amine, and C-O stretches.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and is the primary technique for quantifying it in samples of Carvedilol API.[7]

Formation in Carvedilol Synthesis and Control Strategies

The formation of this compound and other related impurities is a significant challenge in the large-scale synthesis of Carvedilol.[6] The primary route to Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[3][4]

The diagram below illustrates the competing reaction pathways.

Caption: Competing alkylation pathways in Carvedilol synthesis.

Control Strategies Include:

-

Optimization of Reaction Conditions: Carefully controlling parameters such as base, solvent, and temperature during the alkylation of 4-hydroxy carbazole can favor O-alkylation over N-alkylation.

-

Advanced Purification Techniques: Employing methods like recrystallization or preparative chromatography to effectively remove the impurity from the final API.[2]

-

Alternative Synthetic Routes: Developing synthetic pathways that avoid the formation of critical impurities altogether, for instance, by introducing the side chain at a different stage of the synthesis.[6]

Conclusion

A thorough understanding of the chemical properties, synthesis, and analytical profile of this compound is indispensable for any professional involved in the development and manufacturing of Carvedilol. The ability to synthesize this compound as a high-purity reference standard is crucial for the development and validation of analytical methods to ensure that the final drug product meets the stringent purity requirements set by global regulatory authorities.

References

-

Patil, S. M., et al. (2011). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. Synthetic Communications, 41(1), 85-93. [Link]

-

Madhusudhan, G., et al. (2009). Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. Indian Journal of Chemistry, 48B, 741-745. [Link]

-

Reddy, P. P., et al. (2013). Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol. Indian Journal of Heterocyclic Chemistry, 22, 237-242. [Link]

-

Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. [Link]

-

Taylor & Francis Online. (2011). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. [Link]

-

Veeprho. Prasugrel EP Impurity G. [Link]

-

Alentris Research Pvt. Ltd. Carvedilol Impurity. [Link]

-

Axios Research. Prasugrel Diketone Impurity. [Link]

-

Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide to Minimize Bis Impurity. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30. [Link]

-

SynZeal. Carvedilol Impurities. [Link]

-

Quick Company. Process For The Preparation Of Carvedilol Free From Bis Impurity. [Link]

-

National Center for Biotechnology Information. (2024). Characterization and Crystal Structural Analysis of Novel Carvedilol Adipate and Succinate Ethanol-Solvated Salts. PMC. [Link]

-

USP-NF. (2011). Carvedilol Revision Bulletin. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. alentris.org [alentris.org]

- 3. tandfonline.com [tandfonline.com]

- 4. jocpr.com [jocpr.com]

- 5. tandfonline.com [tandfonline.com]

- 6. jocpr.com [jocpr.com]

- 7. uspnf.com [uspnf.com]

- 8. Process For The Preparation Of Carvedilol Free From Bis Impurity [quickcompany.in]

- 9. This compound | 436088-68-5 [chemicalbook.com]

A Comprehensive Technical Guide to the Structure Elucidation of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol

Abstract: This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, a complex heterocyclic molecule of interest to the pharmaceutical and materials science sectors. This document moves beyond a simple recitation of data, offering a deep dive into the strategic rationale behind the analytical workflow, the interpretation of spectral data, and the logical convergence of evidence required to achieve unambiguous structural confirmation. Protocols are detailed with an emphasis on not just the "how," but the critical "why," reflecting field-proven strategies for tackling novel molecular structures.

Introduction: The Analytical Challenge

The target molecule, this compound, presents a fascinating challenge for structural chemists. Its architecture combines a bulky, rigid carbazole aromatic system, a flexible aliphatic chain containing a chiral center, and multiple heteroatoms (N, O) that dictate its chemical properties and potential intermolecular interactions. While it shares a propan-2-ol backbone with beta-blockers like Carvedilol, key structural differences—specifically the direct N-linkage to the carbazole ring and the simpler methoxy-ethylamino sidechain—necessitate a full, independent structural verification.[1]

The Elucidation Workflow: A Strategic Overview

A robust structure elucidation campaign does not rely on a single experiment but on the synergistic integration of multiple analytical techniques. Our strategy begins with establishing the molecular formula and then proceeds to identify key functional groups and piece together the carbon-hydrogen framework.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

3.1 Expertise & Rationale

The first step in any structure elucidation is to determine the exact molecular weight and, from that, the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. We select Electrospray Ionization (ESI) as the method of choice. ESI is a "soft" ionization technique, meaning it ionizes the molecule with minimal fragmentation, which is ideal for preserving the molecular ion.[2][3] This ensures the most prominent peak we observe corresponds to the intact molecule, typically in its protonated form [M+H]⁺.

3.2 Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[4] Prepare a dilute solution for analysis by taking 10 µL of this stock and diluting it with 1 mL of the same solvent.[4] A final concentration of approximately 10 µg/mL is ideal to avoid detector saturation.[4]

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

ESI Source Parameters:

-

Ionization Mode: Positive ion mode is selected to favor the formation of [M+H]⁺ ions, as the molecule contains basic nitrogen atoms.

-

Capillary Voltage: 3.5 kV

-

Nebulizing Gas (N₂): 1.5 L/min

-

Drying Gas (N₂): 8.0 L/min at 300 °C

-

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000. The high resolution of the instrument allows for mass measurement to four or five decimal places, which is critical for unambiguous formula determination.

3.3 Data Presentation & Interpretation

The molecular formula of this compound is C₂₀H₂₅N₂O₂. The expected exact mass for the protonated molecule [C₂₀H₂₅N₂O₂ + H]⁺ can be calculated.

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₅N₂O₂ |

| Exact Mass (Monoisotopic) | 339.1916 |

| Observed [M+H]⁺ (m/z) | 339.1914 |

The exceptional agreement between the observed and calculated mass (< 5 ppm error) provides high confidence in the molecular formula. The stability of the carbazole aromatic system means the molecular ion is often the base peak in the spectrum.[5] Fragmentation, if observed, would likely involve the cleavage of the aliphatic side chain.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

4.1 Expertise & Rationale

With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the key functional groups present. This technique is rapid, non-destructive, and provides immediate confirmation of the presence of hydroxyl (-OH) and amine (-NH) groups, which are defining features of our target molecule.

4.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.

-

Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.

4.3 Data Presentation & Interpretation

The IR spectrum provides a characteristic fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 | Broad, Medium | O-H stretch | The broadness is indicative of hydrogen bonding from the alcohol group. |

| ~3310 | Sharp, Weak-Medium | N-H stretch | This is characteristic of a secondary amine (R₂NH).[7][8][9] |

| 3100-3000 | Medium | Aromatic C-H stretch | Confirms the presence of the carbazole aromatic system. |

| 2950-2850 | Strong | Aliphatic C-H stretch | Corresponds to the CH₂ and CH groups in the aliphatic chain. |

| ~1250 | Strong | C-N stretch | Typical for aromatic amines.[7] |

| ~1100 | Strong | C-O stretch | Confirms the presence of the alcohol and ether functionalities. |

The simultaneous presence of the broad O-H and the sharper N-H stretch is a key diagnostic feature confirming the propanolamine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. We will use a suite of 1D and 2D NMR experiments to map out every atom's position and connectivity.

5.1 Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

5.2 ¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.1-7.2 | Multiplets | 8H | Ar-H (Carbazole) | The complex pattern is typical for the four different proton environments on the carbazole ring system.[10][11] |

| ~4.3 | Multiplet | 2H | N-CH₂ (Carbazole) | These protons are deshielded by the direct attachment to the carbazole nitrogen. |

| ~4.0 | Multiplet | 1H | CH-OH | The proton on the carbon bearing the hydroxyl group. |

| ~3.6 | Triplet | 2H | O-CH₂ | Protons adjacent to the ether oxygen. |

| ~3.3 | Singlet | 3H | O-CH₃ | A characteristic singlet for a methoxy group. |

| ~2.8-2.6 | Multiplets | 4H | N-CH₂-CH₂-N | Protons on the ethylamino chain, often appearing as complex multiplets. |

| ~2.5 | Broad Singlet | 2H | OH, NH | Exchangeable protons; their chemical shift is concentration and solvent dependent. |

5.3 ¹³C and DEPT-135 NMR: Carbon Skeleton Identification

The ¹³C NMR spectrum shows all unique carbon environments. The DEPT-135 experiment is crucial for differentiating between CH₃/CH (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[12][13][14][15][16]

| ¹³C Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| 140-110 | N/A & Positive | Aromatic C & CH | 8 signals expected for the carbazole ring. DEPT-135 will show the CH carbons. |

| ~70 | Negative | O-CH₂ | Carbon adjacent to the ether oxygen. |

| ~68 | Positive | CH-OH | The carbon of the chiral center. |

| ~59 | Positive | O-CH₃ | Typical chemical shift for a methoxy carbon.[17] |

| ~50 | Negative | N-CH₂ | Multiple signals expected for the different CH₂ groups attached to nitrogen. |

| ~45 | Negative | N-CH₂ (Carbazole) | The carbon directly bonded to the carbazole nitrogen. |

5.4 2D NMR: Confirming the Connections

2D NMR experiments are essential to link the fragments identified by 1D NMR.[18][19][20][21]

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). It is used to trace the connectivity within the aliphatic chains. For example, a cross-peak will be observed between the CH-OH proton and the adjacent N-CH₂ protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.[22] This allows us to connect the molecular fragments.

Caption: Key HMBC correlations confirming molecular connectivity.

Key HMBC Correlations for Structural Confirmation:

-

Carbazole to Propanol Link: A correlation between the protons of the N-CH₂ group (~4.3 ppm) and the aromatic carbons of the carbazole ring confirms the attachment point at the N9 position.

-

Propanol to Sidechain Link: A correlation between the protons on the CH₂ group adjacent to the secondary amine and the CH-OH carbon confirms the linkage of the ethylamino sidechain to the propanol backbone.

-

Methoxy Group Placement: A correlation between the O-CH₃ protons (~3.3 ppm) and the O-CH₂ carbon (~70 ppm) confirms the structure of the methoxy-ethyl fragment.

Conclusion: A Self-Validating Structural Proof

By systematically applying a suite of modern analytical techniques, we have achieved an unambiguous structural elucidation of this compound. High-resolution mass spectrometry established the correct molecular formula. FTIR spectroscopy confirmed the presence of key hydroxyl and secondary amine functional groups. A comprehensive analysis of 1D and 2D NMR spectra allowed for the complete assignment of all proton and carbon signals and, most critically, provided the irrefutable evidence of connectivity between the carbazole, propanol, and methoxy-ethylamino fragments. Each piece of data validates the others, culminating in a robust and trustworthy structural assignment essential for further research and development.

References

-

Fiveable. (n.d.). DEPT-135 Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Clinical Biochemistry. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of carvedilol and its antioxidant-marked metabolites. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

-

Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 10). What Is Electrospray Ionization (ESI) In LC-MS? [Video]. YouTube. Retrieved from [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). *Structure of carvedilol and its antioxidant metabolites (IUPAC numbering used and stereocenter indicated by ). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol. Retrieved from [Link]

-

Reddit. (2023, May 22). MS fragmentation of Carbazole. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, April 12). Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of carvedilol. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubChem. (n.d.). Carvedilol. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

The Chemistry Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

PubMed. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-(4-(2-HYDROXY-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO)PROPOXY)-9H-CARBAZOL-9-YL)-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO) PROPAN-2-OL. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005, December 30). 1-(9H-Carbazol-4-yloxy)-3-(2-(2-[11C]methoxyphenoxy)ethylamino)-propan-2-ol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Carbazole. Retrieved from [Link]

-

University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

SlideShare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. web.uvic.ca [web.uvic.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fiveable.me [fiveable.me]

- 16. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 17. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 20. omicsonline.org [omicsonline.org]

- 21. youtube.com [youtube.com]

- 22. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to Carvedilol and Related Carbazole Propanolamines

A note on the requested compound, 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol: A thorough search for a specific CAS number and detailed technical data for "this compound" did not yield a dedicated entry in major chemical databases. This suggests that this specific isomer may be a novel or less-studied compound. However, its core structure is closely related to the well-researched and clinically significant pharmaceutical agent, Carvedilol. This guide will focus on Carvedilol, providing a comprehensive technical overview that will be highly relevant to researchers interested in this class of compounds.

Introduction to Carvedilol

Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking activity.[1][2] It is a member of the carbazole class of compounds and is widely used in the management of cardiovascular diseases.[3][4] This guide provides a detailed exploration of its chemical identity, physicochemical properties, synthesis, mechanism of action, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and CAS Numbers

The chemical name for Carvedilol is 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol.[5] It is a racemic mixture of R(+) and S(-) enantiomers, with the S(-) enantiomer possessing both beta- and alpha-1 blocking activity, while the R(+) enantiomer has only alpha-1 blocking activity.[6][7]

-

Carvedilol (racemic mixture):

-

(-)-Carvedilol (S-enantiomer):

-

CAS Number: 95094-00-1[10]

-

-

Carvedilol Impurity A: A known process impurity, 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, has a registered CAS number.[11][]

Physicochemical Properties of Carvedilol

Carvedilol is a white to off-white crystalline solid.[5][8] Its physicochemical properties are crucial for its formulation and bioavailability. It is classified as a Class II drug in the Biopharmaceutical Classification System, characterized by low solubility and high permeability.[16]

| Property | Value | Source(s) |

| Melting Point | 113-117°C | [8] |

| Water Solubility | Practically insoluble | [4][5] |

| Solubility in other solvents | Freely soluble in dimethylsulfoxide; soluble in methylene chloride and methanol; slightly soluble in ethanol and ether. | [4][7] |

| pKa | 7.9 | [5] |

| LogP | 4.2 | [6] |

Synthesis of Carvedilol

The synthesis of Carvedilol has been approached through various routes, often aiming to improve yield and reduce impurities. A common synthetic pathway involves the reaction of 4-hydroxycarbazole with epichlorohydrin, followed by the condensation of the resulting epoxide intermediate with 2-(2-methoxyphenoxy)ethylamine.[17][18][19]

A generalized synthetic workflow is outlined below:

Caption: A simplified synthetic route to Carvedilol.

One of the challenges in Carvedilol synthesis is the formation of impurities, such as the "bis-impurity" where a second molecule of the carbazole epoxide reacts with the secondary amine of the already formed Carvedilol.[18] Alternative strategies, such as using a protecting group on the amine, have been developed to minimize the formation of such byproducts.[20]

Mechanism of Action

Carvedilol's therapeutic effects stem from its dual action as a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist.[3][6][21] This multifaceted mechanism provides both antihypertensive and cardioprotective benefits.[22][23]

-

Beta-Blockade (β₁ and β₂): By blocking beta-1 receptors in the heart, Carvedilol reduces heart rate, myocardial contractility, and cardiac output.[6][21] This decreases the workload on the heart, making it beneficial in heart failure.[22] The blockade of beta-2 receptors can lead to some peripheral vasoconstriction and bronchoconstriction, which are important considerations in patients with peripheral vascular disease or asthma.[21]

-

Alpha-1 Blockade (α₁): The antagonism of alpha-1 receptors in vascular smooth muscle leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure.[6][21] This action is a key differentiator from many other beta-blockers and contributes significantly to its antihypertensive effect without inducing reflex tachycardia.[6]

-

Ancillary Properties: Carvedilol also exhibits antioxidant and anti-inflammatory properties, which may contribute to its cardioprotective effects.[21][23]

The signaling pathway affected by Carvedilol's beta-blocking activity is depicted below:

Caption: Carvedilol's blockade of the beta-adrenergic signaling pathway.

Clinical Applications and Research

Carvedilol is FDA-approved for the treatment of heart failure, hypertension, and left ventricular dysfunction following a myocardial infarction.[21][22][24] Its unique pharmacological profile makes it particularly beneficial for patients with heart failure, where it has been shown to reduce mortality and hospitalizations.[6][23]

In a research context, Carvedilol is often used as a reference compound in the development of new cardiovascular drugs. Its well-characterized properties make it a useful tool for validating experimental models and assays.

Experimental Protocol: In Vitro Beta-Blocker Activity Assay

This protocol provides a general framework for assessing the beta-blocking activity of a test compound, using a cell line expressing beta-adrenergic receptors and measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.

Objective: To determine the potency of a test compound in blocking beta-adrenergic receptor activation.

Materials:

-

Cell line expressing a high density of beta-1 or beta-2 adrenergic receptors (e.g., CHO-β1, A431).

-

Isoproterenol (a non-selective beta-agonist).

-

Test compound (e.g., Carvedilol as a positive control).

-

Cell culture medium and supplements.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture:

-

Culture the cells in appropriate medium until they reach 80-90% confluency.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound and the positive control (Carvedilol) in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the compounds to generate a range of concentrations for the dose-response curve.

-

-

Assay Protocol:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with the phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-15 minutes at 37°C.

-

Add the various concentrations of the test compound or Carvedilol to the wells and incubate for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of isoproterenol (typically at its EC₈₀ concentration to ensure a robust signal) and incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

-

cAMP Measurement:

-

Measure the intracellular cAMP levels using the chosen assay method (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal agonist response).

-

Compare the IC₅₀ of the test compound to that of Carvedilol to assess its relative potency.

-

This protocol provides a robust and reproducible method for characterizing the in vitro beta-blocking activity of novel compounds, with Carvedilol serving as an essential benchmark.

References

-

Carvedilol | C24H26N2O4 | CID 2585 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Carvedilol. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Carvedilol: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 17, 2026, from [Link]

- Tariq, R., & Singh, G. (2024). Carvedilol. In StatPearls.

-

How Does Carvedilol Work? All About Its Mechanism of Action. (2023, November 28). GoodRx. Retrieved January 17, 2026, from [Link]

-

Carvedilol EP Impurity A | CAS No: 1198090-73-1. (n.d.). Cleanchem. Retrieved January 17, 2026, from [Link]

-

What is the use of Carvedilol? (n.d.). Dr.Oracle. Retrieved January 17, 2026, from [Link]

-

Carvedilol EP Impurity A | 1198090-73-1. (n.d.). SynThink Research Chemicals. Retrieved January 17, 2026, from [Link]

-

Cas 72956-09-3,Carvedilol. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

What is Carvedilol used for? (2024, June 14). Synapse. Retrieved January 17, 2026, from [Link]

-

de Campos, D. P., de Oliveira, A. C. S., & de Souza, J. (2014). Evaluation and correlation of the physicochemical properties of carvedilol. PubMed. Retrieved from [Link]

-

de Campos, D. P., de Oliveira, A. C. S., & de Souza, J. (2014). Evaluation and correlation of the physicochemical properties of carvedilol. Taylor & Francis Online. Retrieved from [Link]

-

Carvedilol EP Impurity A (EP). (n.d.). Analytica Chemie. Retrieved January 17, 2026, from [Link]

-

Carvedilol (oral route). (n.d.). Mayo Clinic. Retrieved January 17, 2026, from [Link]

-

Carvedilol EP Impurity A | CAS No- 1076199-79-5; 1198090-73-1. (n.d.). GLP Pharma Standards. Retrieved January 17, 2026, from [Link]

-

PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). (2012, May 1). Sivem Pharmaceuticals. Retrieved from [Link]

- Hiendrawan, S., Widjojokusumo, E., & Tjandrawinata, R. (2016). Pharmaceutical Salts of Carvedilol: Polymorphism and Physicochemical Properties. AAPS PharmSciTech.

-

(-)-Carvedilol. (n.d.). CAS Common Chemistry. Retrieved January 17, 2026, from [Link]

-

(carvedilol) Tablets. (n.d.). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]

-

Kumar, B. A., et al. (n.d.). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. TSI Journals. Retrieved from [Link]

- Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]. (2009, December 30). Google Patents.

- Process for preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(2- methoxyphenoxy) ethyl] amino]-2-propanol. (n.d.). Google Patents.

-

PROCESS FOR THE PREPARATION OF CARVEDILOL. (n.d.). European Patent Office. Retrieved from [Link]

- Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy). (2007, August 16). Google Patents. Retrieved from https://patents.google.

-

CAS No : 1198090-73-1| Product Name : Carvedilol - Impurity A. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

-

1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl). (n.d.). PubChem. Retrieved from [Link]

-

(R)-1-((9H-Carbazol-4-yl)oxy)-3-(benzyl(2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

-

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;hydron. (n.d.). PubChem. Retrieved from [Link]

-

3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol. (n.d.). PubChem. Retrieved from [Link]

-

Assay to Measure Beta Blocker Adherence. (n.d.). PatLynk. Retrieved January 17, 2026, from [Link]

-

Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology. Retrieved January 17, 2026, from [Link]

-

Beta blocker. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Beta-blockers. (2025, July 19). Deranged Physiology. Retrieved January 17, 2026, from [Link]

-

Beta-blocker administration protocol for prospectively ECG-triggered coronary CT angiography. (2013, December 26). PubMed Central. Retrieved from [Link]

Sources

- 1. Beta blocker - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. s3.pgkb.org [s3.pgkb.org]

- 6. Carvedilol - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. lookchem.com [lookchem.com]

- 9. Carvedilol | 72956-09-3 [chemicalbook.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. cleanchemlab.com [cleanchemlab.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol | C36H43N3O7 | CID 71312558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Evaluation and correlation of the physicochemical properties of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]

- 18. WO2009116069A2 - Process for preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(2- methoxyphenoxy) ethyl] amino]-2-propanol - Google Patents [patents.google.com]

- 19. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 [data.epo.org]

- 20. tsijournals.com [tsijournals.com]

- 21. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]

- 22. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. Carvedilol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

An In-depth Technical Guide to 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol. While this specific molecule is not extensively documented in peer-reviewed literature, its structural relationship to a vast family of pharmacologically significant carbazole derivatives allows for a detailed theoretical and practical exploration. This document elucidates its chemical identity, proposes a robust synthetic pathway, outlines expected analytical characterization, and discusses its potential biological activities and applications based on the established pharmacology of analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel carbazole-based compounds.

Introduction to the Carbazole Scaffold in Drug Discovery

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Carbazole-containing compounds have demonstrated clinical and preclinical efficacy as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and cardiovascular agents.[3][4] The planarity of the carbazole ring system allows for effective intercalation with DNA and interaction with various enzymatic targets, while the nitrogen atom provides a site for substitution, enabling the synthesis of diverse chemical libraries. The compound 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol belongs to the class of carbazolyl-propanolamine derivatives, a structural motif associated with various pharmacological effects.

Chemical Identity and Physicochemical Properties

This section details the fundamental chemical information for 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol.

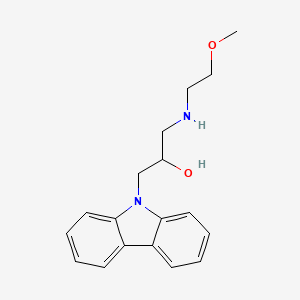

IUPAC Name and Structure

The formal IUPAC name for the topic compound is 1-(9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol . Its chemical structure is depicted below:

Caption: 2D structure of 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 436088-68-5 | N/A |

| Molecular Formula | C₁₈H₂₂N₂O₂ | N/A |

| Molecular Weight | 298.38 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | N/A |

Proposed Synthesis Protocol

While a specific published synthesis for 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has not been identified, a reliable synthetic route can be proposed based on established methods for the preparation of analogous carbazolyl-propanolamine derivatives. The most logical approach involves a two-step process: the synthesis of the epoxide intermediate, 9-(oxiran-2-ylmethyl)-9H-carbazole, followed by its reaction with 2-methoxyethylamine.

Synthesis of 9-(Oxiran-2-ylmethyl)-9H-carbazole (Intermediate 1)

This intermediate is prepared by the N-alkylation of carbazole with an excess of epichlorohydrin in the presence of a base.

Caption: Workflow for the synthesis of the epoxide intermediate.

Protocol:

-

To a solution of carbazole in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a powdered base such as potassium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the carbazolide anion.

-

Add epichlorohydrin dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 9-(oxiran-2-ylmethyl)-9H-carbazole.

Synthesis of 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol (Final Product)

The final compound is synthesized by the ring-opening of the epoxide intermediate with 2-methoxyethylamine.

Caption: Workflow for the synthesis of the final product.

Protocol:

-

Dissolve 9-(oxiran-2-ylmethyl)-9H-carbazole in a protic solvent such as ethanol or methanol.

-

Add 2-methoxyethylamine to the solution. An excess of the amine can be used to drive the reaction to completion.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove the excess amine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product.

Analytical Characterization

As no specific analytical data has been published for this compound, this section provides expected spectral characteristics based on its chemical structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring system, typically in the range of 7.0-8.5 ppm. The protons of the propan-2-ol backbone and the 2-methoxyethyl side chain would appear in the upfield region. The methoxy group protons should be a sharp singlet around 3.3-3.5 ppm. The hydroxyl and amine protons may appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the aromatic carbons of the carbazole moiety in the downfield region (110-140 ppm). The aliphatic carbons of the propan-2-ol and 2-methoxyethyl groups will resonate in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (typically broad, in the region of 3200-3600 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-O stretching.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (298.38 g/mol ).

Potential Biological Activities and Therapeutic Applications

The biological profile of 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has not been reported. However, based on its structural features, we can infer potential areas of pharmacological interest.

Rationale for Potential Activity

-

Structural Similarity to Beta-Blockers: The propan-2-olamine side chain is a common pharmacophore in many beta-adrenergic receptor antagonists (beta-blockers). However, the substitution at the 9-position of the carbazole ring, rather than the 4-position as seen in the well-known beta-blocker Carvedilol, will significantly alter its interaction with adrenergic receptors.

-

Anticancer and Antimicrobial Properties of Carbazoles: A vast body of literature supports the potential of carbazole derivatives as anticancer and antimicrobial agents.[4][5] The planar carbazole ring can intercalate into DNA, and various substituted carbazoles have been shown to inhibit topoisomerases and other enzymes crucial for cell proliferation. The propanolamine side chain could also contribute to these activities by enhancing solubility and interacting with biological targets.

-

Neuroprotective Effects: Certain carbazole derivatives have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.[3]

Proposed Areas for Investigation

-

Antiproliferative Activity: Screening against a panel of cancer cell lines would be a primary step to evaluate its potential as an anticancer agent.

-

Antimicrobial Activity: Testing against various strains of bacteria and fungi could reveal potential applications in infectious diseases.

-

Receptor Binding Assays: Investigating its binding affinity for adrenergic, serotonergic, and dopaminergic receptors could uncover its potential as a modulator of these systems.

Safety and Handling

As with any uncharacterized chemical compound, 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A material safety data sheet (MSDS) should be consulted if available from a commercial supplier.

Conclusion

1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol is a distinct chemical entity within the broad and pharmacologically rich class of carbazole derivatives. While specific experimental data for this compound is lacking in the public domain, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is robust and based on well-established chemical transformations. The discussion of its potential biological activities, grounded in the known pharmacology of structurally related compounds, offers a rationale for its further investigation as a novel therapeutic agent. This technical guide serves as a valuable starting point for researchers aiming to explore the chemical and biological landscape of new carbazole-based molecules.

References

-

1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. (URL: [Link])

- A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. (URL: )

-

1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol. (URL: [Link])

-

Synthesis and bio-activity of 1- (9H- carbazol- 4- yloxy)- 3-substituted amino-2-propanol compounds II. (URL: [Link])

-

CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (URL: [Link])

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (URL: [Link])

-

Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (URL: [Link])

-

1-(9H-carbazol-9-yl)-3-ethoxy-2-propanol. (URL: [Link])

-

New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9-yl)propanehydrazide. (URL: [Link])

-

3-(4-(2-HYDROXY-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPOXY)-9H-CARBAZOL-9-YL)PROPAN-2-OL. (URL: [Link])

-

Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot. (URL: [Link])

-

Synthesis and evaluation of biological activity of some novel carbazole derivatives. (URL: [Link])

-

A review on the biological potentials of carbazole and its derived products. (URL: [Link])

-

1-(9H-carbazol-9-yl)-3-methoxy-2-propanol. (URL: [Link])

-

Synthesis and properties of new derivatives of poly[9‐(2,3‐epoxypropyl)carbazole]. (URL: [Link])

-

Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (URL: [Link])

-

Synthesis of Indole 2,3-Epoxypropyl Derivatives and Their Reactions with Amines. (URL: [Link])

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (URL: [Link])

-

N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. (URL: [Link])

-

1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene] amino}propan-2-ol. (URL: [Link])

-

1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. (URL: [Link])

-

Synthesis of a. 9H-Carbazol-9-amine. (URL: [Link])

Sources

- 1. echemcom.com [echemcom.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

A Comprehensive Guide to the Spectral Analysis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a detailed framework for the comprehensive spectral analysis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, a significant related compound of the beta-blocker Carvedilol. In pharmaceutical development and manufacturing, the unambiguous identification and characterization of such compounds are critical for ensuring drug purity, safety, and efficacy. This document outlines the application of four key spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy—to achieve a holistic and definitive structural elucidation. By integrating the principles, detailed experimental protocols, and expert interpretation of the spectral data, this guide serves as a practical resource for scientists engaged in analytical chemistry, quality control, and regulatory compliance.

Introduction

The Compound: A Structural Isomer of Significance

This compound is a structural isomer of the widely used pharmaceutical agent Carvedilol. While Carvedilol features a propanolamine side chain linked via an ether at the 4-position of the carbazole ring, this compound has the side chain attached directly to the carbazole nitrogen at the 9-position. This distinction is critical, as even minor structural changes can profoundly impact a molecule's pharmacological and toxicological profile. The synthesis of Carvedilol can sometimes lead to the formation of such isomers as process-related impurities[1][2].

Analytical Imperative in Pharmaceutical Quality Control

Regulatory bodies mandate rigorous characterization of any impurity present in an active pharmaceutical ingredient (API). Therefore, a robust analytical methodology is required to not only detect but also definitively identify compounds like this compound. This ensures that it can be distinguished from the API and other related substances, quantified accurately, and assessed for potential impact. The multi-technique approach described herein provides the necessary orthogonal data to build a complete and irrefutable profile of the molecule.

Molecular Structure and Spectroscopic Blueprint

A thorough analysis begins with an understanding of the molecule's constituent parts. The key functional groups—an N-substituted carbazole, a secondary alcohol, a secondary amine, and an ether—each provide a unique spectroscopic fingerprint.

Caption: Molecular structure and key functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

3.1 Rationale: MS is the foundational technique for determining the molecular weight of a compound, providing the most direct confirmation of its elemental composition. Tandem MS (MS/MS) further elucidates the structure by inducing fragmentation at the weakest bonds, revealing the connectivity of the molecule.

3.2 Experimental Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) MS

-

Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid to promote protonation.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique typically keeps the molecular ion intact.

-

Mass Analysis (MS1): Acquire a full scan spectrum from m/z 100-500 to identify the protonated molecular ion, [M+H]⁺.

-

Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with argon gas. Acquire the product ion spectrum. Fragmentation is a well-documented process in mass spectrometry used to determine structural information[3].

3.3 Data Interpretation The molecular formula is C₂₀H₂₆N₂O₂ with a molecular weight of 326.44 g/mol . The high-resolution mass spectrometer should detect the [M+H]⁺ ion at m/z 327.2076.

Caption: Proposed ESI-MS/MS fragmentation pathway.

Table 1: Predicted Mass Fragments and Their Origins

| m/z (Monoisotopic) | Proposed Formula | Description |

|---|---|---|

| 327.2076 | [C₂₀H₂₇N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 252.1392 | [C₁₇H₁₈N₂]⁺ | Loss of the 2-methoxy-ethylamino group via cleavage next to the propanol oxygen. |

| 194.0970 | [C₁₄H₁₂N]⁺ | Result of α-cleavage at the C-C bond adjacent to the carbazole nitrogen, a characteristic fragmentation for N-alkyl compounds[4]. |

| 167.0735 | [C₁₂H₉N]⁺ | The stable carbazole cation radical, formed after further fragmentation. |

| 75.0813 | [C₄H₁₁N]⁺ | Fragment corresponding to the protonated 2-methoxy-ethylamine portion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

4.1 Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms. Together, they allow for the complete assignment of the molecular structure.

4.2 Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of solvent is important, as protic solvents can exchange with OH and NH protons[5][6].

-

Acquisition: Record spectra on a 400 MHz or higher spectrometer.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to confirm proton-proton and proton-carbon connectivities, respectively[7].

4.3 Data Interpretation

¹H NMR: The spectrum is expected to show distinct regions for aromatic, aliphatic, and exchangeable protons. The N-9 substitution on the carbazole ring breaks its C₂ᵥ symmetry, making all aromatic protons chemically non-equivalent.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.10 | d | 2H | H-4, H-5 | Deshielded protons adjacent to the fused rings of the carbazole[8]. |

| ~7.50 | t | 2H | H-2, H-7 | Aromatic protons on the carbazole ring. |

| ~7.42 | d | 2H | H-1, H-8 | Aromatic protons adjacent to the N-9 substituent. |

| ~7.25 | t | 2H | H-3, H-6 | Aromatic protons on the carbazole ring. |

| ~4.40 | m | 2H | N⁹-CH₂ | Methylene protons directly attached to the electron-withdrawing carbazole nitrogen. |

| ~4.10 | m | 1H | CH (OH) | Methine proton attached to the hydroxyl group. |

| ~3.40 | s | 3H | O-CH₃ | Singlet for the methoxy group protons. |

| ~3.60 | t | 2H | O-CH₂ -CH₂ | Methylene protons adjacent to the ether oxygen. |

| ~2.90 | m | 4H | -CH₂ -NH-CH₂ - | Methylene protons adjacent to the secondary amine nitrogen. |

| ~2.50 | br s | 1H | NH | Broad, exchangeable proton of the secondary amine. |

| ~2.00 | br s | 1H | OH | Broad, exchangeable proton of the secondary alcohol. |

¹³C NMR: The spectrum will confirm the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~140.5 | C-4a, C-4b | Quaternary carbons at the ring junctions of carbazole. |

| ~126.0 | C-2, C-7 | Aromatic CH carbons. |

| ~123.5 | C-9a, C-8a | Quaternary carbons adjacent to the nitrogen in carbazole. |

| ~120.5 | C-3, C-6 | Aromatic CH carbons. |

| ~119.0 | C-4, C-5 | Aromatic CH carbons. |

| ~109.0 | C-1, C-8 | Aromatic CH carbons shielded by the N-9 position[9]. |

| ~70.0 | C H(OH) | Carbon bearing the hydroxyl group. |

| ~69.5 | O-C H₂ | Carbon adjacent to the ether oxygen. |

| ~59.0 | O-C H₃ | Methoxy carbon. |

| ~52.0 | N⁹-C H₂ | Carbon attached to the carbazole nitrogen. |

| ~50.0 | NH-C H₂ | Carbon adjacent to the secondary amine. |

| ~48.0 | C H₂-NH | Carbon adjacent to the secondary amine. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

5.1 Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

5.2 Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquire the spectrum over the range of 4000-600 cm⁻¹.

-

Perform a background scan of the empty crystal for correction.

5.3 Data Interpretation The FTIR spectrum provides clear evidence for the key functional groups.

Table 4: Key FTIR Absorption Bands and Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3350 | Medium, sharp | N-H stretch (secondary amine)[10]. |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1600, 1450 | Medium-Strong | Aromatic C=C ring stretching[11]. |

| ~1240 | Strong | C-O stretch (ether) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

| ~1120 | Medium | C-N stretch[12]. |

| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted aromatic pattern) |

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

6.1 Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information primarily about conjugated systems and chromophores. For this compound, the carbazole moiety is the dominant chromophore.

6.2 Experimental Protocol

-

Sample Preparation: Prepare a dilute solution (e.g., 1x10⁻⁵ M) of the sample in a UV-transparent solvent such as methanol or acetonitrile.

-

Acquisition: Scan the absorbance from 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cell.

6.3 Data Interpretation The UV spectrum of N-substituted carbazoles is well-characterized and typically displays three main absorption bands corresponding to π-π* electronic transitions within the aromatic system[13][14].

Table 5: Expected UV-Vis Absorption Maxima (in Methanol)

| λₘₐₓ (nm) | Transition Type | Origin |

|---|---|---|

| ~293 nm | π-π* | Transition localized on the benzene rings of the carbazole. |

| ~325 nm | π-π* | Electronic transition involving the entire conjugated system. |

| ~340 nm | π-π* | Lower energy transition characteristic of the carbazole chromophore[15][16]. |

Integrated Analytical Workflow and Data Synthesis